Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase, primarily used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. One of its significant metabolites is M25, which is formed through metabolic processes involving cytochrome P450 enzymes. Understanding the characteristics and behavior of this metabolite is crucial for evaluating the pharmacokinetics and therapeutic efficacy of ibrutinib.
Ibrutinib is classified as a small-molecule drug that acts as a targeted therapy for certain hematological malignancies. The primary metabolic pathway for ibrutinib involves oxidation by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to the formation of several metabolites, including M25, M34, and M37 . M25 is specifically identified as a carboxylic acid metabolite resulting from the oxidative metabolism of ibrutinib .
The synthesis of metabolite M25 occurs primarily through the oxidation of the piperidine ring present in the ibrutinib structure. This process involves:
The metabolic pathways can be summarized as follows:
The formation of M25 can be studied using liver microsomes from human donors, where ibrutinib is incubated under controlled conditions to assess metabolite formation . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed to analyze and quantify the metabolites formed during these incubations .
M25 is identified as a carboxylic acid derivative of ibrutinib. Its molecular formula is , with a molecular weight of approximately 429.47 g/mol. The structure features:
The presence of these functional groups contributes to its pharmacological properties and interactions within biological systems.
M25 results from a series of oxidation reactions involving ibrutinib:
These reactions are catalyzed by cytochrome P450 enzymes, emphasizing the role of hepatic metabolism in drug clearance and efficacy .
M25 exhibits several noteworthy physical and chemical properties:
These properties are crucial for understanding how M25 behaves in biological systems and its potential impact on drug interactions.
Research into metabolite M25 aids in:
Ibrutinib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 3A4 and 3A5 isoforms, leading to the formation of several metabolites including M25. The metabolic conversion involves a two-step oxidative process: initial hydroxylation of the piperidine ring followed by further oxidation to a carboxylic acid derivative. In vitro studies using human liver microsomes demonstrated that incubation of ibrutinib (5 μM) with CYP3A4/5 results in time- and concentration-dependent formation of M25, confirming the enzymatic nature of this biotransformation [1] [4].
Quantitative proteomic analyses revealed that CYP3A4 protein abundance significantly correlates with M25 formation rates (Spearman r = 0.72, p < 0.001), establishing CYP3A4 as the dominant catalyst. The reaction follows typical Michaelis-Menten kinetics, with an average apparent Km value of 8.2 ± 1.3 μM and Vmax of 48.7 ± 6.2 pmol/min/mg protein in human liver microsomes [1]. The catalytic efficiency (Vmax/Km) for M25 formation is approximately 30% lower than for the primary metabolite M37, indicating differential substrate preference within the metabolic pathway [4].
Table 1: Kinetic Parameters for M25 Formation in Human Liver Microsomes
Parameter | Value (Mean ± SD) | Significance |
---|---|---|
Km (μM) | 8.2 ± 1.3 | Substrate affinity |
Vmax (pmol/min/mg) | 48.7 ± 6.2 | Maximum reaction velocity |
Intrinsic Clearance (μL/min/mg) | 5.94 | Metabolic capacity |
While both CYP3A4 and CYP3A5 contribute to M25 biosynthesis, their relative catalytic efficiencies differ substantially. Recombinant enzyme systems expressing single CYP isoforms demonstrated that CYP3A4 exhibits 3.2-fold higher intrinsic clearance for M25 formation compared to CYP3A5 [1]. This differential activity persists despite the high structural similarity (84% amino acid sequence identity) between the isoforms, suggesting active site variations affect substrate orientation [5].
Population variability in CYP3A5 expression significantly impacts M25 generation. Hepatic samples from CYP3A5 expressors (1/1 or 1/3 genotypes) showed 38% higher M25 formation compared to non-expressors (3/3 genotype) when normalized to total CYP3A content [1]. However, since hepatic CYP3A4 abundance averages 5-fold higher than CYP3A5 in adults, the net contribution of CYP3A4 to systemic M25 production predominates (estimated 78% versus 22% for CYP3A5) [5]. This metabolic disparity becomes clinically relevant in patients with CYP3A53/3 polymorphism who may exhibit reduced overall ibrutinib metabolism [1].
Table 2: Enzyme-Specific Contributions to M25 Formation
CYP Isoform | Relative Abundance (%) | Catalytic Efficiency (Vmax/Km) | Estimated Metabolic Contribution (%) |
---|---|---|---|
CYP3A4 | 82.1 ± 11.4 | 6.32 μL/min/nmol P450 | 78.4 |
CYP3A5 | 17.9 ± 8.2 | 2.15 μL/min/nmol P450 | 21.6 |
The structural transformation from ibrutinib to M25 involves a complex sequence of molecular rearrangements. Mass spectrometry and nuclear magnetic resonance analyses of biosynthetic intermediates confirm that M25 originates specifically through oxidative cleavage of the piperidine ring's nitrogen-adjacent carbon bond [4]. This process generates an aldehyde intermediate (M34) that undergoes rapid oxidation by cytosolic aldehyde dehydrogenases to form the stable carboxylic acid derivative designated as M25 [7].
The chemical structure of M25, identified as (4R)-4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(prop-2-enoylamino)pentanoic acid (C₂₅H₂₄N₆O₄; molecular weight 472.5 g/mol), features a pentanoic acid chain replacing the original piperidine moiety [7]. This structural modification significantly alters the molecule's polarity, evidenced by a 2.8-fold increase in aqueous solubility compared to the parent compound and a calculated XLogP3 value of 2.8 versus 5.1 for ibrutinib [7]. These physicochemical changes directly influence M25's distribution and elimination properties.
The complete biosynthesis of M25 requires sequential actions of cytochrome P450 and non-cytochrome P450 enzymes. Following initial CYP3A4/5-mediated hydroxylation, the intermediate undergoes spontaneous ring opening facilitated by the molecule's inherent strain at the allylic position [6]. The resultant aldehyde (M34) then serves as substrate for aldehyde dehydrogenase 1A1 (ALDH1A1), which catalyzes the NAD⁺-dependent oxidation to the carboxylic acid M25 [6].
In vitro studies with chemical inhibitors demonstrate that M25 formation decreases by 98% when microsomal incubations include the CYP3A-specific inhibitor ketoconazole, confirming the essential priming role of cytochrome P450 enzymes [4]. Subsequent inhibition of ALDH1A1 by disulfiram reduces M25 generation by 87% in hepatocyte systems, establishing the non-cytochrome P450 contribution [6]. This metabolic handoff illustrates the sophisticated compartmentalization within hepatocytes: cytochrome P450-mediated steps occur predominantly in the endoplasmic reticulum, while final oxidation to M25 takes place in the cytosol [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7